7-Chloro-1H-indazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-1H-indazole-3-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 7-chloro-2H-indazole-3-carboxylic acid .

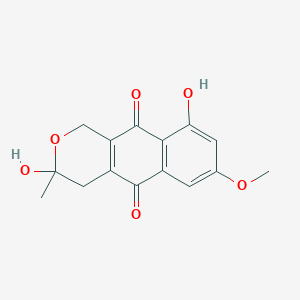

Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-1H-indazole-3-carboxylic acid are not available, indazole derivatives have been known to exhibit a wide range of pharmacological activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 196.0039551 g/mol . The topological polar surface area of the compound is 66 Ų .Applications De Recherche Scientifique

Anticancer Applications

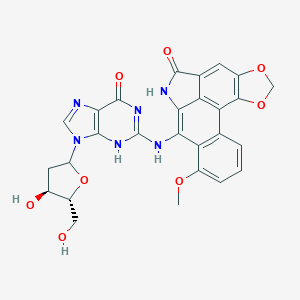

Lonidamine, a derivative of indazole-3-carboxylic acid, demonstrates potent antiproliferative effects and impairs the energy metabolism of cancer cells without affecting cellular nucleic acids or protein synthesis. Its unique mechanism includes inhibiting oxygen consumption, aerobic glycolysis, and lactate transport in neoplastic cells. Lonidamine has been investigated for its ability to enhance the cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. Its efficacy in combination with standard chemotherapy and radiotherapy for solid tumors, such as breast, ovarian, and lung cancer, has been explored, although further large-scale studies are needed to confirm these results (Di Cosimo et al., 2003).

Pharmacological Importance of Indazole Derivatives

Indazole derivatives exhibit a wide range of biological activities, making them a focal point for the development of new therapeutic agents. These compounds are of great pharmacological interest due to their potential anticancer and anti-inflammatory properties, as well as their application in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basis for compounds with significant therapeutic value, with recent patents (2013-2017) highlighting their diverse pharmacological applications (Denya et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on biocatalyst inhibition has been studied, with a focus on their effect on microbes such as Escherichia coli and Saccharomyces cerevisiae. Carboxylic acids, including those derived from fermentation processes, can inhibit microbial growth at concentrations below the desired yield, impacting the production of biofuels and chemicals. Understanding these inhibitory mechanisms can aid in developing metabolic engineering strategies to increase microbial robustness for industrial applications (Jarboe et al., 2013).

Biological Activity of 1-Indanones and Derivatives

1-Indanones and their derivatives, closely related to the chemical family of indazole-3-carboxylic acids, have shown potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects. These compounds also have applications in treating neurodegenerative diseases and as insecticides, fungicides, and herbicides. The synthesis and biological activities of 1-indanones highlight their importance in medicinal chemistry and potential therapeutic applications (Turek et al., 2017).

Role in Environmental Remediation

Carboxylic acids, including derivatives of indazole-3-carboxylic acid, have been studied for their role in environmental remediation, particularly in the reduction of toxic Cr(VI) to less harmful Cr(III). This process, mediated by carboxylic acids, is significant for detoxifying industrial effluents and natural environments contaminated with chromium. Understanding these reactions can provide valuable insights into developing efficient methods for the remediation of Cr(VI)-contaminated waters and sites (Jiang et al., 2019).

Safety And Hazards

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .

Propriétés

IUPAC Name |

7-chloro-2H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKKAELOIRDAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442067 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-indazole-3-carboxylic acid | |

CAS RN |

129295-32-5 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)